molecular formula C9H11BrClNO B2422776 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 1909313-27-4

6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No.: B2422776
CAS No.: 1909313-27-4
M. Wt: 264.55
InChI Key: VOMDDSGDRICRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound with the molecular formula C9H11BrClNO and a molecular weight of 264.55 g/mol It is a derivative of benzoxazepine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Scientific Research Applications

6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . It’s important to note that this compound is for research use only and not for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzoxazepine ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation can produce hydroxyl or carbonyl-containing compounds .

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in its ring structure. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-2-1-3-9-7(8)6-11-4-5-12-9;/h1-3,11H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMDDSGDRICRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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